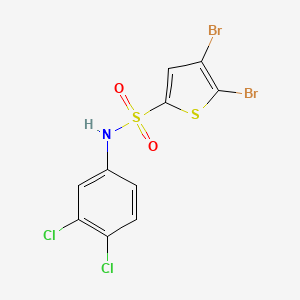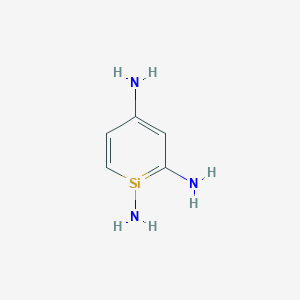![molecular formula C15H14N2 B12591754 4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile CAS No. 649553-64-0](/img/structure/B12591754.png)
4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メチル-1,2,3,4-テトラヒドロベンゾ[f]キノリン-8-カルボニトリルは、キノリン系に属する複素環式化合物です。この化合物は、キノリンコアとテトラヒドロベンゾ環、および8位にニトリル基が融合した環構造が特徴です。4位のメチル基の存在は、他のキノリン誘導体との違いを明確にします。
準備方法
合成経路と反応条件
4-メチル-1,2,3,4-テトラヒドロベンゾ[f]キノリン-8-カルボニトリルの合成は、いくつかの合成経路によって達成できます。 一般的な方法の1つは、1,2,3,4-テトラヒドロベンゾ[f]キノリン-4-オンと芳香族アルデヒドをアルカリ性媒体中で縮合させる方法です。 . この反応は一般的にベンジリデン誘導体の形成を経て進行し、その後、より安定なベンジル誘導体へと異性化します。 .
別の方法として、ベンゾ[g]キノリン誘導体からより複雑な多環系を形成することができる、フィッシャー反応とフリードレンダー反応があります。 . これらの反応は、酸性または塩基性触媒の使用、温度制御など、特定の条件下で行われ、目的の生成物が得られるようにします。
工業生産方法
4-メチル-1,2,3,4-テトラヒドロベンゾ[f]キノリン-8-カルボニトリルの工業生産には、収率と純度を最大化する最適な反応条件を用いた大規模合成が含まれる場合があります。これには、反応パラメータとスケーラビリティをより適切に制御できる連続フローリアクターの使用が含まれることがよくあります。 さらに、グリーンケミストリーの原則、たとえば無溶媒反応や再利用可能な触媒の使用は、プロセスをより持続可能なものにするためにますます採用されています。 .
化学反応の分析
反応の種類
4-メチル-1,2,3,4-テトラヒドロベンゾ[f]キノリン-8-カルボニトリルは、次のようなさまざまな化学反応を受けます。
酸化: この化合物は、酸化されて、異なる官能基を持つキノリン誘導体に変換されます。
還元: 還元反応は、ニトリル基を第一アミンまたは他の還元型に変換することができます。
置換: 求電子置換反応と求核置換反応によって、キノリン環のさまざまな位置に異なる置換基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや触媒の存在下での水素ガスなどの還元剤がよく使用されます。
置換: ハロゲン、ハロゲン化アルキル、求核試薬(アミン、チオールなど)などの試薬が、適切な条件下(酸性または塩基性媒体、高温など)で使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってキノリン-4-カルボン酸が生成される場合がありますが、還元によって第一アミンが生成される場合があります。置換反応は、さまざまな官能基を持つさまざまな置換キノリン誘導体を生成する可能性があります。
科学的研究の応用
4-メチル-1,2,3,4-テトラヒドロベンゾ[f]キノリン-8-カルボニトリルは、いくつかの科学研究に応用されています。
作用機序
4-メチル-1,2,3,4-テトラヒドロベンゾ[f]キノリン-8-カルボニトリルの作用機序は、特定の分子標的と経路との相互作用を伴います。ニトリル基は、生体高分子と水素結合や他の相互作用を形成し、その機能に影響を与えることができます。さらに、キノリンコアはDNAとインターカレーションして、複製と転写プロセスに影響を与える可能性があります。 これらの相互作用は、抗菌作用や抗がん作用などの化合物の生物活性に寄与します。 .
類似化合物との比較
類似化合物
1,2,3,4-テトラヒドロベンゾ[g]キノリン-4-オン: さまざまなキノリン誘導体の合成における前駆体。.
3-置換ベンゾ[g]キノリン-4-オン: 3位に異なる置換基を持つ、類似の構造を持つ化合物。.
インドロ[3,2-c]ベンゾ[g]キノリン: ベンゾ[g]キノリンから誘導された、より複雑な多環系。.
独自性
4-メチル-1,2,3,4-テトラヒドロベンゾ[f]キノリン-8-カルボニトリルは、8位にニトリル基、4位にメチル基が存在することでユニークです。これらの構造的特徴は、明確な化学的および生物学的特性を付与し、さまざまな用途のための貴重な化合物となっています。
特性
CAS番号 |
649553-64-0 |
|---|---|
分子式 |
C15H14N2 |
分子量 |
222.28 g/mol |
IUPAC名 |
4-methyl-2,3-dihydro-1H-benzo[f]quinoline-8-carbonitrile |
InChI |
InChI=1S/C15H14N2/c1-17-8-2-3-14-13-6-4-11(10-16)9-12(13)5-7-15(14)17/h4-7,9H,2-3,8H2,1H3 |
InChIキー |
SVSQWIYBPXHWPE-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC2=C1C=CC3=C2C=CC(=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12591675.png)
![5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12591685.png)
![4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione](/img/structure/B12591688.png)



![3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591705.png)

![1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid](/img/structure/B12591711.png)



![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12591737.png)

